Cas no 173300-85-1 (di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate)

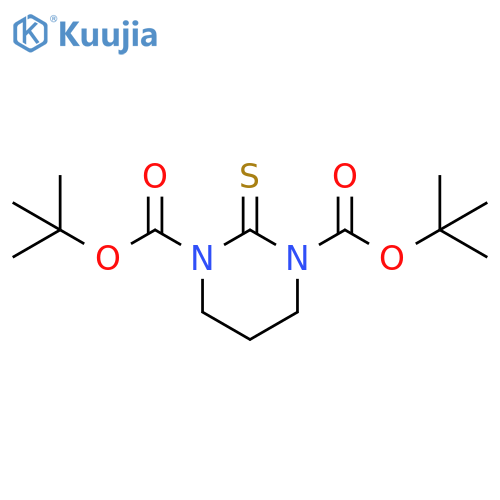

173300-85-1 structure

商品名:di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate

CAS番号:173300-85-1

MF:C14H24N2O4S

メガワット:316.416362762451

CID:2923863

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate

- Ditert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate

- Dihydro-2-thioxopyrimidine-1,3(2H,4H)-dicarboxylic acid di-tert-butyl ester

-

- インチ: 1S/C14H24N2O4S/c1-13(2,3)19-11(17)15-8-7-9-16(10(15)21)12(18)20-14(4,5)6/h7-9H2,1-6H3

- InChIKey: VLDPGLLUMUWOQG-UHFFFAOYSA-N

- ほほえんだ: S=C1N(C(=O)OC(C)(C)C)CCCN1C(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 399

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 91.2

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-658946-5.0g |

1,3-di-tert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate |

173300-85-1 | 91% | 5.0g |

$1530.0 | 2023-03-11 | |

| 1PlusChem | 1P01BKWA-100mg |

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |

173300-85-1 | 98% | 100mg |

$163.00 | 2025-03-19 | |

| 1PlusChem | 1P01BKWA-1g |

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |

173300-85-1 | 98% | 1g |

$656.00 | 2025-03-19 | |

| 1PlusChem | 1P01BKWA-50mg |

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |

173300-85-1 | 95% | 50mg |

$182.00 | 2024-06-19 | |

| 1PlusChem | 1P01BKWA-250mg |

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |

173300-85-1 | 98% | 250mg |

$242.00 | 2025-03-19 | |

| 1PlusChem | 1P01BKWA-10g |

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |

173300-85-1 | 98% | 10g |

$3016.00 | 2025-03-19 | |

| Ambeed | A1117427-1g |

Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |

173300-85-1 | 95% | 1g |

$596.0 | 2024-04-22 | |

| Ambeed | A1117427-5g |

Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate |

173300-85-1 | 95% | 5g |

$1191.0 | 2024-04-22 | |

| Enamine | EN300-658946-0.05g |

1,3-di-tert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate |

173300-85-1 | 91% | 0.05g |

$101.0 | 2023-03-11 | |

| Enamine | EN300-658946-1.0g |

1,3-di-tert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate |

173300-85-1 | 91% | 1g |

$0.0 | 2023-06-07 |

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

173300-85-1 (di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2039-76-1(3-Acetylphenanthrene)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:173300-85-1)di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):536.0/1072.0